
N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” is a compound that contains a total of 38 bonds; 21 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 hydroxyl group, 1 secondary alcohol and 1 Thiophene .
Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-3-(thiophen-3-yl)propyl)cinnamamide” can be downloaded and imported to most of the chemistry software for further analysis .
Scientific Research Applications
Analgesic Properties of Related Compounds
Research has extensively explored the properties and uses of compounds like paracetamol (acetaminophen), a well-known analgesic and antipyretic drug. The metabolism of paracetamol is complex, involving multiple pathways, one of which leads to the production of N-acylphenolamine (AM404). This metabolite acts on specific receptors in the brain and spinal cord, contributing to paracetamol's analgesic effects. Such insights into paracetamol's mechanisms might offer a framework for understanding the analgesic potential of N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenoxyacetamide if related pathways are involved (Ohashi & Kohno, 2020).
Antimicrobial and Antioxidant Applications
Eugenol, a hydroxyphenyl propene, demonstrates significant antimicrobial and antioxidant activities, suggesting its use in treating various infections and as a preservative. Given the structural activity relationship (SAR) in pharmacology, compounds with similar functional groups or molecular frameworks, such as this compound, may also exhibit comparable biological properties, warranting further investigation into their potential antimicrobial and antioxidant applications (Marchese et al., 2017).
Environmental and Toxicological Studies
The environmental impact and toxicological profiles of compounds are critical areas of research. Studies on parabens, for example, highlight concerns about their persistence and bioaccumulation in aquatic environments. This awareness raises questions about the environmental fate and potential toxicological effects of structurally or functionally related compounds, including this compound. Understanding the degradation pathways and by-products of such compounds is essential for assessing their environmental impact and safety (Haman et al., 2015).
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-14(12-7-9-20-11-12)6-8-16-15(18)10-19-13-4-2-1-3-5-13/h1-5,7,9,11,14,17H,6,8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHJTGJUZDQXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

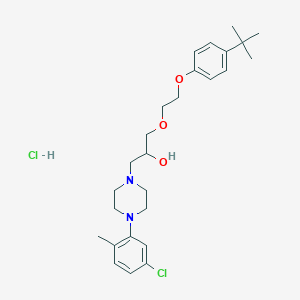
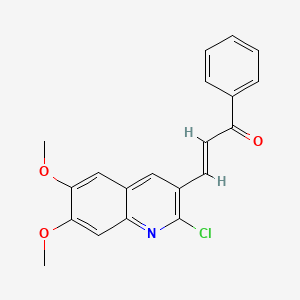
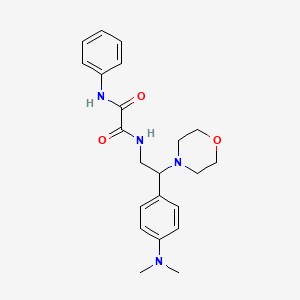
![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)
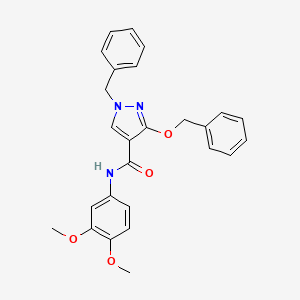
![4-(But-2-yn-1-yloxy)pyrazolo[1,5-a]pyrazine](/img/structure/B2599473.png)
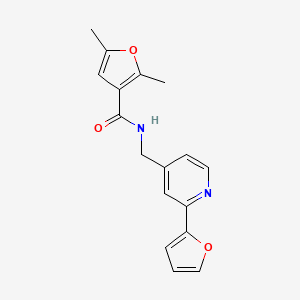
![[6-Morpholino-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B2599477.png)
![N-(4-bromophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2599479.png)
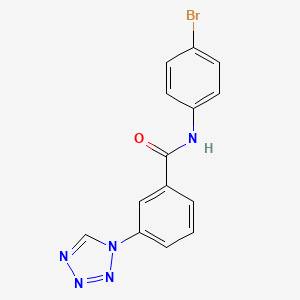


![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2599485.png)
